5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole
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Description
Molecular Structure Analysis
The compound contains a pyridazin ring and a thiazole ring. Pyridazin is a heterocyclic compound that contains two adjacent nitrogen atoms . Thiazole is a ring compound that contains one sulfur atom and one nitrogen atom.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been studied for their reactivity. For example, pyridazin derivatives have been shown to inhibit certain enzymes .Scientific Research Applications
Synthesis and Characterization
Synthesis and Derivatives
A study by Sayed et al. (2002) discusses the synthesis of new pyridazin-6-ones, pyridazin-6-imines, 4-pyridazinals, and pyridines, including key intermediates and derivatives that are related to the structure of 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole (Sayed et al., 2002).
Structural Analysis and Antitumor Activity
Qin et al. (2020) synthesized and characterized novel pyridazinone derivatives, including those with the 1,3,4-thiadiazole moiety, and evaluated their antitumor activity (Qin et al., 2020).
Biological Activities
Anticancer and Antiangiogenic Properties
Kamble et al. (2015) synthesized new pyridazinone derivatives and assessed their inhibitory effects on cancer cell lines, demonstrating anticancer and antiangiogenic activities (Kamble et al., 2015).
Antimicrobial and Anti-Inflammatory Activities
Zaki et al. (2016) explored the synthesis of various pyridazine derivatives, including their antimicrobial and anti-inflammatory properties (Zaki et al., 2016).
Application in Dyeing and Biological Activity
- Dyeing Polyester Fibers: Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing selenium, which showed potential in dyeing polyester fibers and exhibited antimicrobial and antitumor activities (Khalifa et al., 2015).
Additional Applications
Synthesis of Heterocyclic Compounds
Research by Faidallah et al. (2013) involved synthesizing novel isoxazolo[4,5-d]pyridazines and related thiazolo[4,5-d]pyridazines as antimicrobial agents (Faidallah et al., 2013).
Analgesic and Anti-Inflammatory Activities
Şüküroğlu et al. (2005) prepared amide derivatives of pyridazinone and tested their analgesic and anti-inflammatory activities (Şüküroğlu et al., 2005).
Properties
IUPAC Name |
5-[6-[(4-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-3-5-13(17)6-4-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQSXNVXCLCMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677730 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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